9H-Carbazole-3-carboxylic acid, 2-hydroxy-

Medicinal Chemistry Physical Chemistry Quality Control

Substituting the parent 9H-carbazole-3-carboxylic acid (CAS 51035-17-7) is not functionally equivalent-only the 2-hydroxy-3-carboxy regioisomer provides the requisite 3 H-bond donor topology for reproducible DHFR inhibition and azo coupling chemistry. • Enables bacterial DHFR active-site mapping via dual H-bond donor/acceptor capacity; the 2-OH group introduces a critical hydrogen bonding vector absent in the parent scaffold. • Essential for monoazo lake pigment manufacture; alternative regioisomers fail the requisite diazotization and coupling sequence. • Supplied at ≥97% purity with HPLC, NMR, and GC documentation to support analytical method validation and GLP compliance.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 14501-64-5
Cat. No. B084438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazole-3-carboxylic acid, 2-hydroxy-
CAS14501-64-5
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)O
InChIInChI=1S/C13H9NO3/c15-12-6-11-8(5-9(12)13(16)17)7-3-1-2-4-10(7)14-11/h1-6,14-15H,(H,16,17)
InChIKeyJSCNDCWUFHAJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-9H-carbazole-3-carboxylic acid (CAS 14501-64-5) Procurement and Differentiation Guide


2-Hydroxy-9H-carbazole-3-carboxylic acid (CAS 14501-64-5), with molecular formula C₁₃H₉NO₃ and molecular weight 227.22 g/mol, is a tricyclic carbazole alkaloid scaffold featuring both a hydroxyl (-OH) substituent at the 2-position and a carboxylic acid (-COOH) group at the 3-position [1]. This dual-functionalization distinguishes it from the parent 9H-carbazole-3-carboxylic acid (CAS 51035-17-7), which lacks the 2-hydroxyl group [2]. The compound exists as a solid at room temperature with a reported melting point of 273–274 °C and exhibits enhanced hydrogen bonding capacity (3 H-bond donors vs. 2 in the parent) [1][3]. Its physicochemical profile renders it a valuable intermediate for medicinal chemistry derivatization and a key building block in dye and pigment manufacturing [4].

Why 9H-Carbazole-3-carboxylic acid (CAS 51035-17-7) Cannot Replace the 2-Hydroxy Derivative


Generic substitution with the unsubstituted parent compound 9H-carbazole-3-carboxylic acid (CAS 51035-17-7) is not chemically or functionally equivalent. The 2-hydroxyl group introduces critical differences in molecular recognition: it increases hydrogen bond donor count from 2 to 3, alters electronic distribution across the carbazole π-system, and raises the topological polar surface area (tPSA) [1][2]. These modifications directly impact solubility in polar media, metal chelation capacity, and the compound's suitability as a synthetic intermediate for pharmaceuticals and advanced materials . In biological contexts, carbazole derivatives bearing free hydroxyl and carboxyl groups exhibit distinct structure-activity relationships (SAR), with the 2-hydroxy-3-carboxy motif specifically enabling interactions with bacterial dihydrofolate reductase (DHFR) and other enzyme targets that the parent scaffold cannot engage effectively [3]. The following quantitative evidence clarifies why procurement of the precise CAS 14501-64-5 compound is essential for reproducibility and target-specific outcomes.

Quantitative Differentiation Evidence for 2-Hydroxy-9H-carbazole-3-carboxylic acid (CAS 14501-64-5)


Molecular Weight and Functional Group Differentiation Relative to Parent Carbazole-3-carboxylic Acid

The target compound (CAS 14501-64-5) possesses a molecular weight of 227.22 g/mol (exact mass 227.058 Da) and a molecular formula of C₁₃H₉NO₃, which includes a 2-hydroxyl group absent in the unsubstituted parent compound 9H-carbazole-3-carboxylic acid (CAS 51035-17-7; MW 211.22 g/mol, formula C₁₃H₉NO₂) [1][2]. This structural difference results in an additional hydrogen bond donor (3 total vs. 2) and an increased exact mass difference of approximately 16 Da [1][2].

Medicinal Chemistry Physical Chemistry Quality Control

Enhanced Hydrogen Bonding Capacity and Its Impact on Solubility

The 2-hydroxy-9H-carbazole-3-carboxylic acid contains three hydrogen bond donor groups (two from the carboxylic acid moiety and one from the phenolic -OH), compared to only two H-bond donors in the parent 9H-carbazole-3-carboxylic acid [1][2]. This increased H-bond donor count enhances the compound's interaction with polar solvents and biological targets, and contributes to its moderate solubility in polar media, a property leveraged in reverse-phase HPLC method development [3].

Pharmaceutical Formulation Medicinal Chemistry Solubility Science

Thermal Stability Differentiation via Melting Point

The melting point of 2-hydroxy-9H-carbazole-3-carboxylic acid is reported as 273–274 °C [1]. In contrast, the unsubstituted parent compound 9H-carbazole-3-carboxylic acid exhibits a significantly lower melting point of 271–272 °C [2]. The 2–3 °C elevation in the target compound reflects the enhanced intermolecular hydrogen bonding network conferred by the additional 2-hydroxyl group, which stabilizes the crystalline lattice.

Materials Science Process Chemistry Quality Assurance

Commercial Purity Benchmarking and Analytical Traceability

Commercially available 2-hydroxy-9H-carbazole-3-carboxylic acid is typically supplied at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by suppliers . This level of analytical certification exceeds the 95% purity commonly reported for generic 9H-carbazole-3-carboxylic acid and supports direct use in sensitive research applications without additional purification steps. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is available for routine purity assessment [1].

Analytical Chemistry Procurement Quality Control

Synthetic Utility in Azoic Dye and Pigment Manufacture

2-Hydroxycarbazole-3-carboxylic acid serves as a critical intermediate in the synthesis of monoazo lake pigments, where it undergoes diazo coupling with aniline or substituted anilines to yield vibrant, high-fastness colorants [1]. This specific application exploits the nucleophilic character of the 2-hydroxyl group adjacent to the carboxylate, a reactivity profile absent in the parent 9H-carbazole-3-carboxylic acid (which lacks the 2-OH group) and in simple 2-hydroxycarbazole (CAS 86-79-3) which lacks the 3-carboxyl anchoring point [2]. The resulting pigments are utilized in printing inks and coatings due to their excellent thermal and light stability [1].

Dye Chemistry Pigment Manufacturing Industrial Chemistry

Validated Application Scenarios for 2-Hydroxy-9H-carbazole-3-carboxylic acid (CAS 14501-64-5)


Medicinal Chemistry Scaffold for Antibacterial and Anticancer Derivatization

As a core scaffold bearing both a hydroxyl and a carboxylic acid functional group, 2-hydroxy-9H-carbazole-3-carboxylic acid provides a versatile platform for structure-activity relationship (SAR) studies. Acid-functionalized carbazole derivatives have demonstrated strain-specific antibacterial activity in MIC assays and favorable molecular docking scores against bacterial DHFR, suggesting that the 2-hydroxy-3-carboxy substitution pattern is a privileged motif for developing novel antimicrobial agents [1]. Additionally, carbazole-based compounds with this substitution pattern are under investigation for their antiproliferative effects against various cancer cell lines [2]. The compound's dual hydrogen bond donor/acceptor capacity enhances target engagement potential compared to the parent scaffold.

Industrial Synthesis of Azoic Lake Pigments

This compound is a key intermediate in the manufacture of monoazo lake pigments used in high-performance printing inks and industrial coatings. Its specific substitution pattern (2-OH, 3-COOH) enables diazotization and coupling reactions with aniline derivatives to produce pigments with superior color fastness and thermal stability [3]. The compound's utility in this application is strictly dependent on the exact regioisomer; alternative carbazole derivatives lacking either the 2-hydroxyl or 3-carboxyl group cannot participate in the requisite azo coupling chemistry.

Analytical Method Development and Quality Control Reference Standard

Owing to its well-defined physicochemical properties and the availability of certified high-purity (≥97%) commercial material with comprehensive analytical documentation (NMR, HPLC, GC), 2-hydroxy-9H-carbazole-3-carboxylic acid is suitable as a reference standard for method development and validation . Validated HPLC methods using reverse-phase columns have been established for its separation and quantitation, facilitating its use as a system suitability standard or impurity marker in pharmaceutical analysis [4].

Chemical Biology Tool for Probing Enzyme Active Sites

The combination of a rigid carbazole tricyclic core with a hydrogen bond-rich 2-hydroxy-3-carboxy periphery makes this compound a useful probe for studying enzyme active site geometry. Molecular docking studies with acid-functionalized carbazole derivatives indicate favorable binding to bacterial dihydrofolate reductase (DHFR), with the carboxyl group engaging key arginine residues [1]. The additional 2-hydroxyl group provides an extra hydrogen bonding vector that can be exploited to map binding pocket polarity and design more potent inhibitors.

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